N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide
CAS No.:
Cat. No.: VC14525451
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN2O3 |
|---|---|
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H17ClN2O3/c1-11(23)22-17(13-6-3-4-8-16(13)25-2)14-10-15(20)12-7-5-9-21-18(12)19(14)24/h3-10,17,24H,1-2H3,(H,22,23) |
| Standard InChI Key | VBZSJOLGJVSKSW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]acetamide, reflects its intricate structure. The quinoline core (a bicyclic system fused from benzene and pyridine rings) is substituted at the 5th position with chlorine, the 8th with a hydroxy group, and the 7th with a methoxy-phenyl-acetamide side chain . The Standard InChIKey (VBZSJOLGJVSKSW-UHFFFAOYSA-N) and Canonical SMILES (CC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl) provide precise identifiers for its stereochemistry.
Physicochemical Characteristics
The logP (partition coefficient) of this compound is estimated at 2.8, indicating moderate lipophilicity, which facilitates membrane permeability. The presence of polar groups (hydroxy, methoxy, and acetamide) balances its solubility in aqueous and organic solvents, making it suitable for in vitro assays.
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step reactions starting from 5-chloro-8-hydroxyquinoline. Key steps include:
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Friedel-Crafts Acylation: Introduction of the 2-methoxy-phenyl group via electrophilic substitution under anhydrous conditions.
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Acetamide Formation: Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide side chain.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity, confirmed by HPLC.
Optimization Challenges
Critical challenges include avoiding oxidation of the hydroxy group (achieved via inert nitrogen atmosphere) and controlling reaction temperatures (60–80°C) to prevent side reactions.
Biological Activities
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The chloro and hydroxy groups likely disrupt microbial cell membranes or inhibit enzymes like DNA gyrase.
Pharmacological Applications
Therapeutic Targets
The compound’s quinoline core interacts with Topoisomerase II and Histone Deacetylases (HDACs), making it a candidate for oncology drug development. Its ability to chelate metal ions (e.g., Fe³⁺) may also contribute to antimicrobial effects .
Comparative Analysis with Analogues
Future Research Directions
Structural Optimization
Modifying the methoxy group to nitro or fluoro substituents could enhance target affinity. Computational docking studies (e.g., AutoDock Vina) may identify optimized derivatives.
In Vivo Pharmacokinetics
Future work should assess bioavailability and metabolic stability in animal models to advance preclinical development.
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